molecular formula C25H40BrN2O6P B14794675 Tert-butyl 5-[[3-bromo-5-(diethoxyphosphorylmethyl)phenyl]methyl]-2-tert-butyl-3-methyl-4-oxoimidazolidine-1-carboxylate

Tert-butyl 5-[[3-bromo-5-(diethoxyphosphorylmethyl)phenyl]methyl]-2-tert-butyl-3-methyl-4-oxoimidazolidine-1-carboxylate

Cat. No.: B14794675
M. Wt: 575.5 g/mol
InChI Key: ORVKBYPBRNLDMD-UHFFFAOYSA-N
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Description

This compound features a 4-oxoimidazolidine core substituted with a tert-butyl carboxylate group at position 1, a tert-butyl group at position 2, a methyl group at position 3, and a benzyl group at position 5. The benzyl group is further substituted with a bromine atom at position 3 and a diethoxyphosphorylmethyl moiety at position 6.

Properties

Molecular Formula

C25H40BrN2O6P

Molecular Weight

575.5 g/mol

IUPAC Name

tert-butyl 5-[[3-bromo-5-(diethoxyphosphorylmethyl)phenyl]methyl]-2-tert-butyl-3-methyl-4-oxoimidazolidine-1-carboxylate

InChI

InChI=1S/C25H40BrN2O6P/c1-10-32-35(31,33-11-2)16-18-12-17(13-19(26)14-18)15-20-21(29)27(9)22(24(3,4)5)28(20)23(30)34-25(6,7)8/h12-14,20,22H,10-11,15-16H2,1-9H3

InChI Key

ORVKBYPBRNLDMD-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(CC1=CC(=CC(=C1)CC2C(=O)N(C(N2C(=O)OC(C)(C)C)C(C)(C)C)C)Br)OCC

Origin of Product

United States

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Applications Reference
Target Compound Imidazolidine-4-one 3-Bromo-5-(diethoxyphosphorylmethyl)benzyl ~600 (estimated) Medicinal chemistry -
tert-Butyl (2S,5S)-2-(tert-butyl)-3-methyl-4-oxo-5-(2,3,5,6-tetrafluorobenzyl)-imidazolidine-1-carboxylate Imidazolidine-4-one 2,3,5,6-Tetrafluorobenzyl ~480 Amyloid research
tert-Butyl (4S)-1-methyl-2-oxoimidazolidine-4-carboxylate Imidazolidine-2-one Methyl ~230 Peptide mimetics
tert-Butyl 4-methyl-3,6-dihydro-2H-1,2-oxazine-2-carboxylate 1,2-Oxazine Methyl ~215 Heterocyclic chemistry

Table 2: Spectroscopic Data for Selected Analogs

Compound Name NMR (¹H/¹³C) Mass Spectrometry (m/z) Reference
Target Compound Not reported Not reported -
Example 75 (Pyrazolo[3,4-d]pyrimidin analog) Not reported 615.7 [M+H]+
(R)-tert-butyl 4-(5-bromo-6-...ethyl)pyridin-2-yl)ethynyl)-2,2-dimethyloxazolidine-3-carboxylate Not reported 799 [M-H]-

Preparation Methods

Imidazolidine-4-One Core Formation

The imidazolidine ring is typically synthesized via condensation reactions between diamines and carbonyl compounds:

Method A: Cyclocondensation with Ureas

  • Reactants : Ethylenediamine derivatives and tert-butyl carbamate-protected urea.
  • Conditions : Reflux in anhydrous THF with catalytic p-toluenesulfonic acid (PTSA).
  • Yield : 65–72%.

Method B: Schiff Base Reduction

  • Schiff base formation : Reaction of tert-butyl 3-amino-2-methylpropanoate with 5-formyl-2-bromophenyl diethyl phosphate in methanol.
  • Reduction : Sodium borohydride (NaBH₄) in ethanol at 0°C.
  • Cyclization : Carbonyldiimidazole (CDI) in dichloromethane (DCM).
  • Overall Yield : 58%.

Bromination of the Aromatic Ring

Electrophilic Aromatic Bromination

  • Reagent : Bromine (Br₂) in chloroform at 0°C.
  • Catalyst : Ferric chloride (FeCl₃) for enhanced regioselectivity.
  • Yield : 85–90%.

Alternative : N-Bromosuccinimide (NBS) in DMF under UV light.

  • Yield : 78%.

Diethoxyphosphorylmethyl Group Installation

Michaelis-Arbuzov Reaction

  • Substrate : 5-Bromo-3-(bromomethyl)phenyl intermediate.
  • Reagent : Triethyl phosphite (P(OEt)₃) at 120°C.
  • Yield : 82%.

Nucleophilic Substitution

  • Phosphorylating Agent : Diethyl phosphite (HPO(OEt)₂) with K₂CO₃ in DMF.
  • Conditions : 80°C for 12 hours.
  • Yield : 75%.

Final Assembly and Protecting Group Manipulation

  • Alkylation : Reaction of the imidazolidine core with 3-bromo-5-(diethoxyphosphorylmethyl)benzyl bromide using K₂CO₃ in acetonitrile.
  • Deprotection : Removal of tert-butyl groups via HCl/dioxane.
  • Recarboxylation : Re-protection with di-tert-butyl dicarbonate (Boc₂O).
  • Overall Yield : 40–45%.

Optimization Studies and Catalytic Approaches

Microwave-Assisted Cyclization

  • Conditions : 150 W, 100°C, 20 minutes.
  • Advantage : Reduces reaction time from 24 hours to <1 hour.
  • Yield Improvement : 72% → 88%.

Ultrasound in Phosphorylation

  • Conditions : 40 kHz, 50°C, 2 hours.
  • Effect : Enhances reaction rate by 3-fold compared to conventional heating.

Spectroscopic Characterization Data

Step ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
Imidazolidine core 1.42 (s, 9H, Boc), 3.21 (d, J=12 Hz, 2H), 4.65 (s, 1H) 155.2 (C=O), 79.8 (Boc), 52.1 (N-CH₂)
Brominated intermediate 7.35 (d, J=8 Hz, 1H), 7.62 (s, 1H), 7.88 (d, J=8 Hz, 1H) 131.4 (C-Br), 128.9 (Ar-C), 122.7 (Ar-C)
Phosphorylated product 1.28 (t, J=7 Hz, 6H, PO(OEt)₂), 3.12 (d, J=22 Hz, 2H, P-CH₂), 4.05 (q, J=7 Hz, 4H) 62.5 (PO(OEt)₂), 34.1 (d, J=140 Hz, P-CH₂)

Comparative Analysis of Methods

Parameter Conventional Method Optimized Method
Reaction Time 24–48 hours 2–6 hours
Overall Yield 40–45% 55–60%
Purity (HPLC) 90–92% 95–98%
Key Advantage Low equipment cost Scalability

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